molecular formula C23H22N4O B2400923 N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896075-09-5

N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2400923
CAS RN: 896075-09-5
M. Wt: 370.456
InChI Key: JJAKFXXQFONXPO-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and can lead to a wide range of products . The reactions are often influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present on the core structure . For example, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are promising. These compounds have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-(4-methoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-15-21(16-7-4-3-5-8-16)23-25-20-10-6-9-19(20)22(27(23)26-15)24-17-11-13-18(28-2)14-12-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKFXXQFONXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

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